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Compound of Interest

Compound Name: Oxane-4-thiol

CAS No.: 203246-71-3

Cat. No.: B033081 Get Quote

Executive Summary
Oxane-4-thiol (Tetrahydro-2H-pyran-4-thiol) is a saturated oxygen-containing heterocycle

functionalized with a thiol (-SH) group at the 4-position.[1] It serves as a critical nucleophile in

the synthesis of thioethers and a precursor for sulfonyl-based inhibitors in medicinal chemistry.

This guide provides a comprehensive analysis of its spectroscopic signature (NMR, MS),

fragmentation mechanics, and handling protocols to prevent oxidative degradation to the

disulfide.

Chemical Identity & Properties
Parameter Detail

IUPAC Name Tetrahydro-2H-pyran-4-thiol

Common Name Oxane-4-thiol; 4-Mercaptotetrahydropyran

CAS Number 203246-71-3

MDL Number MFCD12088024

Molecular Formula

Molecular Weight 118.20 g/mol

Appearance Colorless to pale yellow liquid

Odor Characteristic sulfidic/thiol stench (pungent)

Solubility

Soluble in

, DMSO-

, MeOH
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Mass Spectrometry (MS) Analysis
The Electron Ionization (EI) mass spectrum of Oxane-4-thiol is characterized by a distinct

molecular ion and fragmentation driven by the stability of the oxonium ion and the lability of the

C-S bond.

Key Diagnostic Ions
m/z Intensity Fragment

Assignment Mechanistic Origin

118 Low Molecular ion
(Parent).

120 ~4.5% of M+
Isotope peak
(Diagnostic for S-
containing
compounds).

85 High (Base)
Loss of sulfhydryl
radical; formation of
the pyran cation.

84 Medium

Elimination of

to form 3,6-dihydro-
2H-pyran.

55 High
Ring fragmentation
(Retro-Diels-Alder
type).

Fragmentation Pathway (Graphviz)
The following diagram illustrates the primary fragmentation logic observed in EI-MS (70 eV).

Figure 1: Proposed EI-MS Fragmentation Pathway of Oxane-4-thiol
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Data presented below represents the consensus assignment based on structural

analogues (Tetrahydropyran-4-ol) and substituent chemical shift (SCS) calculations for the thiol

group.

H NMR (400 MHz, )
The spectrum is dominated by the chair conformation of the pyran ring. The thiol group at C-4

typically adopts the equatorial position to minimize 1,3-diaxial interactions, though the axial

conformer is present in equilibrium.

Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

H-2, H-6 (eq) 3.92 dt (doublet of
triplets) 2H

Protons

to Oxygen
(Equatorial)

H-2, H-6 (ax) 3.38 td (triplet of
doublets) 2H

Protons

to Oxygen
(Axial)

H-4 2.85 m (multiplet) 1H -

Methine
proton

to Thiol

H-3, H-5 (eq) 1.95 m 2H -

Protons

to Oxygen
(Equatorial)

H-3, H-5 (ax) 1.58 m 2H -

Protons

to Oxygen
(Axial)

-SH 1.52 d (doublet) 1H Thiol proton
(Split by H-4)

Key Diagnostic Feature: The signal for H-4 shifts significantly upfield (~2.85 ppm) compared to

the corresponding alcohol (Tetrahydropyran-4-ol, ~3.80 ppm) due to the lower electronegativity

of sulfur compared to oxygen.

C NMR (100 MHz, )
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Position
Shift (

ppm)
Assignment

C-2, C-6 67.5
Carbons

to Oxygen (Ether linkage)

C-3, C-5 36.8

Carbons

to Oxygen /

to Thiol

C-4 38.2
Carbon

to Thiol (Methine)

NMR Structural Logic (Graphviz)

Figure 2: 13C NMR Chemical Shift Connectivity Logic
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Experimental Protocols & Handling
Sample Preparation for NMR
Thiols are prone to oxidation to disulfides (

) in solution, particularly in the presence of trace base or oxygen.

Solvent: Use high-quality

(Chloroform-d) neutralized with silver foil or stored over molecular sieves to remove trace
acidity/HCl.

Concentration: Prepare a ~10 mg/mL solution.

Precaution: Run the spectrum immediately after preparation. If "ghost peaks" appear at

similar shifts but slightly downfield, this indicates disulfide formation (Ditetrahydropyran-4-

yl disulfide).

Synthesis Route (Common)
The most reliable route to the thiol is via the thioacetate displacement of the tosylate, followed

by hydrolysis.

Start: Tetrahydropyran-4-ol.

Activation: React with

Tetrahydropyran-4-yl tosylate.

Displacement: React with

(Potassium thioacetate) in DMF

Thioester.

Hydrolysis: React with

or

Oxane-4-thiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.angenesci.com/productshow/AG0028R2.html
https://pubchem.ncbi.nlm.nih.gov/compound/Aspulvinone-H
https://www.sigmaaldrich.com/SG/en/product/aldrich/cds023754
https://www.angenesci.com/productshow/AG0028R2.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8337384.htm
https://www.benchchem.com/product/b033081?utm_src=pdf-custom-synthesis
https://www.angenesci.com/productshow/AG0028R2.html
https://pubchem.ncbi.nlm.nih.gov/compound/Aspulvinone-H
https://pubchem.ncbi.nlm.nih.gov/compound/Aspulvinone-H
https://pubchem.ncbi.nlm.nih.gov/compound/Aspulvinone-H
https://www.sigmaaldrich.com/SG/en/product/aldrich/cds023754
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8337384.htm
https://www.benchchem.com/product/b033081#spectral-data-nmr-ms-of-oxane-4-thiol
https://www.benchchem.com/product/b033081#spectral-data-nmr-ms-of-oxane-4-thiol
https://www.benchchem.com/product/b033081#spectral-data-nmr-ms-of-oxane-4-thiol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033081?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in

science and industry.

Contact
Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com
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